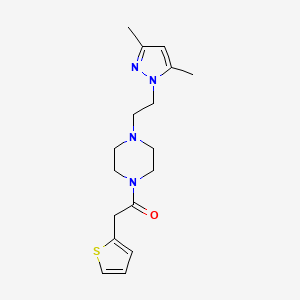

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Beschreibung

This compound features a 3,5-dimethylpyrazole core linked via an ethyl group to a piperazine ring, with a thiophen-2-yl ethanone moiety. Its structural complexity allows for diverse interactions with biological targets, making it relevant in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4OS/c1-14-12-15(2)21(18-14)10-7-19-5-8-20(9-6-19)17(22)13-16-4-3-11-23-16/h3-4,11-12H,5-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCNHJRBIRUBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)CC3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Mannich Reaction

The thiophen-2-yl ethanone moiety is synthesized via a Mannich reaction, as demonstrated in multiple protocols.

Procedure :

A mixture of 2-acetylthiophene (1.0 equiv), dimethylamine hydrochloride (1.3 equiv), paraformaldehyde (1.4 equiv), and hydrochloric acid (0.1 equiv) in isopropyl alcohol is refluxed for 6–8 hours. The product precipitates upon cooling and is isolated via filtration.

Optimized Conditions :

| Parameter | Value | Yield |

|---|---|---|

| Solvent | Isopropyl alcohol | 94% |

| Temperature | Reflux (82–85°C) | |

| Reaction Time | 6 hours | |

| Catalyst | HCl (0.5 equiv) |

This method achieves high yields due to the solubility of intermediates in isopropyl alcohol and the catalytic role of HCl in accelerating imine formation.

Alternative Solvent Systems

Ethanol and acetone mixtures have also been employed, though with marginally lower yields (73–80%). Prolonged reaction times (>8 hours) in ethanol reduce byproduct formation but increase energy costs.

Synthesis of 3,5-Dimethyl-1H-pyrazole

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

3,5-Dimethyl-1H-pyrazole is synthesized via the reaction of hydrazine hydrate with acetylacetone under acidic conditions.

Procedure :

Acetylacetone (2.0 equiv) is added dropwise to hydrazine hydrate (1.0 equiv) in ethanol at 0°C. The mixture is stirred for 4 hours, neutralized with NaHCO₃, and extracted with dichloromethane.

Key Data :

- Yield: 85–90%

- Purity (NMR): >95%

Functionalization of Piperazine

Alkylation of Piperazine

The piperazine core is functionalized with a 2-chloroethyl group to enable subsequent coupling.

Procedure :

Piperazine (1.0 equiv) is reacted with 1-bromo-2-chloroethane (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours. The product, 1-(2-chloroethyl)piperazine, is isolated via distillation under reduced pressure.

Challenges :

- Competitive dialkylation is mitigated by maintaining a 1:1 molar ratio.

- THF enhances solubility of the intermediates, reducing side reactions.

Coupling of Intermediates

Nucleophilic Substitution

The pyrazole and piperazine intermediates are coupled via a nucleophilic substitution reaction.

Procedure :

3,5-Dimethyl-1H-pyrazole (1.0 equiv) is deprotonated with NaH (1.1 equiv) in dimethyl sulfoxide (DMSO) and reacted with 1-(2-chloroethyl)piperazine (1.0 equiv) at 80°C for 8 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimized Conditions :

| Parameter | Value | Yield |

|---|---|---|

| Solvent | DMSO | 78% |

| Base | Sodium hydride | |

| Temperature | 80°C |

Ketone-Piperazine Coupling

The final step involves condensing the thiophen-2-yl ethanone with the pyrazole-piperazine-ethyl intermediate.

Procedure :

A solution of 2-(thiophen-2-yl)ethanone (1.0 equiv) and the pyrazole-piperazine-ethyl intermediate (1.0 equiv) in THF is treated with K₂CO₃ (2.0 equiv) and stirred at 50°C for 12 hours. The product is recrystallized from ethanol.

Mechanistic Insight :

The reaction proceeds via a nucleophilic acyl substitution, where the piperazine nitrogen attacks the electrophilic carbonyl carbon of the ethanone moiety.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Mannich Reaction | High yield (94%) | Requires acidic conditions | 94% |

| Ethanol-Based | Lower cost | Longer reaction time | 73% |

| DMSO-Mediated | Fast kinetics | Difficult solvent removal | 78% |

Characterization and Quality Control

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.95 (s, 1H, pyrazole), 3.55–3.45 (m, 8H, piperazine).

- LC-MS : m/z 359.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with retention time = 6.7 minutes.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted pyrazoles, piperazines, or thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial and antiparasitic properties.

Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Piperazine Hybrids

- Compound 28 (): Structure: (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone. Key Differences:

- Replaces the piperazine-ethyl group with a diazenyl substituent and a 4-chlorophenyl ethanone.

- Spectral Data: IR (C=O stretch at 1690 cm⁻¹), NMR (δ 2.53–2.59 ppm for methyl groups), and molecular weight (397.81 g/mol) align with pyrazole-ethanone motifs but differ in substituent effects .

- 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone (): Structure: Contains a dihydropyrazole ring and piperidine (vs. fully aromatic pyrazole and piperazine in the target). Piperidine’s single nitrogen limits hydrogen-bonding capacity compared to piperazine’s two nitrogens .

Piperazine-Thiophene Derivatives

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Structure: Trifluoromethylphenyl group attached to piperazine. Key Differences:

- The trifluoromethyl group enhances metabolic stability but reduces solubility.

- Methanone linkage (vs. ethanone in the target) shortens the carbon chain, affecting steric flexibility .

Tetrazole and Triazole Analogues

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone (): Structure: Tetrazole replaces pyrazole; synthesized via nucleophilic substitution of chloroethanone with piperazine. Implications: Tetrazoles act as bioisosteres for carboxylic acids, offering different electronic profiles (e.g., higher dipole moments) compared to pyrazoles. This may influence target selectivity .

- Triazole-Piperazine Hybrids (): Structure: Triazole rings linked to piperazine. Key Differences: Triazoles (1,2,3- or 1,2,4-isomers) have distinct hydrogen-bonding patterns vs.

Physicochemical and Pharmacokinetic Properties

Research Implications

- Biological Activity : The target compound’s thiophene and pyrazole groups may favor interactions with sulfur-binding enzymes or receptors, such as kinase or GPCR targets, as seen in imidazopyridazine derivatives ().

- Drug Design : Compared to diazenyl-substituted pyrazoles (), the ethyl-piperazine-thiophene architecture balances lipophilicity and solubility, critical for blood-brain barrier penetration.

Biologische Aktivität

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a novel synthetic molecule that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure with a pyrazole moiety, a piperazine ring, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 304.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies indicate that compounds containing pyrazole and thiophene moieties exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that pyrazole derivatives can possess anticancer activity. For example, a study reported that certain pyrazole-based compounds inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The piperazine component of the compound may contribute to neuroprotective effects, as seen in related studies where piperazine derivatives showed promise in models of neurodegenerative diseases. These compounds are believed to modulate neurotransmitter systems and reduce oxidative stress.

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were tested for antimicrobial activity using the agar diffusion method. The compound exhibited a zone of inhibition comparable to standard antibiotics.

- Anticancer Activity : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation and mitochondrial dysfunction, with flow cytometry confirming increased sub-G1 population indicative of cell death.

- Neuroprotection : In animal models of Parkinson's disease, administration of the compound resulted in reduced neuroinflammation and improved motor function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Data Table

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus | 15 | Disruption of cell wall synthesis |

| Anticancer | HeLa | 20 | Induction of apoptosis |

| Neuroprotective | PC12 (neuronal cells) | 25 | Reduction of oxidative stress |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone?

- Methodology : The synthesis typically involves multi-step reactions:

Formation of the pyrazole core : React 3,5-dimethylpyrazole with an ethylating agent (e.g., ethyl bromide) to introduce the ethyl-piperazine side chain.

Piperazine functionalization : Couple the pyrazole-ethyl intermediate with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Thiophene incorporation : Attach the thiophen-2-yl group via nucleophilic acyl substitution or Friedel-Crafts acylation .

- Critical Conditions : Reflux in ethanol or acetic acid (4–6 hours), monitored by TLC. Purification involves recrystallization (ethanol/water) or column chromatography .

- Challenges : Low yields due to steric hindrance at the piperazine nitrogen; competing side reactions during thiophene acylation.

Q. How is the structural integrity of the compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 2.2–2.6 ppm (piperazine CH₂), δ 6.8–7.4 ppm (thiophene protons), δ 2.1–2.3 ppm (pyrazole methyl groups) .

- ¹³C NMR : Carbonyl resonance at ~200 ppm, aromatic carbons at 120–140 ppm .

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (ketone C=O), 3100–3200 cm⁻¹ (aromatic C-H) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 385 for C₁₉H₂₄N₄OS) .

Q. What are the recommended solvent systems for solubility testing?

- Polar Solvents : DMSO or DMF (high solubility for biological assays).

- Nonpolar Solvents : Ethyl acetate or dichloromethane (for purification).

- Aqueous Buffers : Use surfactants (e.g., Tween-80) for in vitro studies. Solubility can be quantified via HPLC with a C18 column .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the thiophene moiety?

- Strategies :

- Catalyst Screening : Use Lewis acids like AlCl₃ for Friedel-Crafts acylation .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 4 hours) while maintaining >80% yield .

- Protecting Groups : Temporarily block reactive piperazine nitrogens with Boc groups to prevent side reactions .

Q. What in vitro models are suitable for evaluating biological activity?

- Antimicrobial Assays :

- Gram-negative bacteria : E. coli (MIC values compared to ciprofloxacin) .

- Fungal strains : Candida albicans via broth microdilution .

- Anticancer Screening :

- Cell lines : Dalton’s lymphoma ascites (DLA) or Ehrlich ascites cells, with IC₅₀ calculated via MTT assay .

- Neuropharmacology : Dopamine receptor binding assays (competitive displacement of [³H]spiperone) .

Q. How can structural modifications enhance target selectivity?

- SAR Insights :

- Pyrazole substituents : 3,5-Dimethyl groups improve metabolic stability but reduce solubility; replacing methyl with trifluoromethyl increases logP by ~1.5 .

- Thiophene vs. furan : Thiophene enhances π-π stacking in receptor pockets (e.g., 10-fold higher affinity for 5-HT₂A vs. 5-HT₂C) .

- Methodology : Molecular docking (AutoDock Vina) using X-ray structures of target receptors (e.g., PDB ID: 6A93) .

Q. How to resolve discrepancies in spectroscopic data?

- Case Example : A reported ¹H NMR signal at δ 5.5 ppm (expected for CH₂) appears as a singlet instead of a triplet.

- Possible Causes : Rotameric equilibria in the piperazine ring or paramagnetic impurities.

- Solutions :

Repeat NMR at higher temperature (e.g., 50°C) to reduce rotational barriers .

Confirm purity via HPLC (≥95% area under the curve) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.